Home > Products > Screening Compounds P87838 > 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine - 2230802-43-2

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-2817944
CAS Number: 2230802-43-2
Molecular Formula: C17H13N5O
Molecular Weight: 303.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is of significant interest in medicinal chemistry due to their structural resemblance to purines, naturally occurring molecules essential for various biological processes. This structural similarity allows them to interact with biological targets involved in cellular signaling pathways, making them valuable tools for studying various diseases. While the specific source and detailed classification of this compound are not provided in the provided papers, its role as a scaffold in developing novel therapeutic agents is well-documented, particularly in targeting kinases [ [], [], [] ].

Molecular Structure Analysis

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidine core, a bicyclic aromatic system formed by fusing a pyrazole ring with a pyrimidine ring. At the 3-position of this core, a 2-phenoxyphenyl substituent is present, which itself is composed of two phenyl rings connected by an oxygen atom. This extended aromatic system likely contributes to the compound's interactions with biological targets, potentially influencing its binding affinity and selectivity [ [], [] ].

Applications
  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Research suggests that this compound may serve as a scaffold for designing potent and selective BTK inhibitors [ [], [], [], [], [], [], [], [], [], [], [] ]. BTK plays a crucial role in B cell receptor signaling, and its inhibition has emerged as a promising therapeutic strategy for treating B cell malignancies and autoimmune diseases.

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: Studies have explored the potential of this compound as a dual inhibitor of BTK and PI3Kδ [ [] ]. This dual inhibition holds promise for treating Non-Hodgkin's B cell malignancies, as it targets two key signaling pathways essential for the survival and proliferation of these cancer cells.

Future Directions

References[1] (Not used)[2] (Not used)[3] (Not used)[4] 80db87c49e546458a050ec6e3a0fefa611d3ae80: https://www.semanticscholar.org/paper/80db87c49e546458a050ec6e3a0fefa611d3ae80 [] 6071e5f6250609c8c9828cc65923f11d7cc5f964: https://www.semanticscholar.org/paper/6071e5f6250609c8c9828cc65923f11d7cc5f964[6] (Not used)[7] e0734e63b79d6270e309a6df415cb79e6bafe7d2: https://www.semanticscholar.org/paper/e0734e63b79d6270e309a6df415cb79e6bafe7d2[8] e39bbe4fb4a5da4b97f1b5b6e0ce172ca68332c6: https://www.semanticscholar.org/paper/e39bbe4fb4a5da4b97f1b5b6e0ce172ca68332c6 [] bcf9e0735776bebfa555d910206cfdbfeba3a82d: https://www.semanticscholar.org/paper/bcf9e0735776bebfa555d910206cfdbfeba3a82d [] 38ead86ee3c5297d5c279da77e79421ad10e07d4: https://www.semanticscholar.org/paper/38ead86ee3c5297d5c279da77e79421ad10e07d4[11] afc5cb88bac2009cbe1746dcad27c03d61354328: https://www.semanticscholar.org/paper/afc5cb88bac2009cbe1746dcad27c03d61354328 [] 2d978ba70b22b9cbb5a6b0eae99976037cea02fa: https://www.semanticscholar.org/paper/2d978ba70b22b9cbb5a6b0eae99976037cea02fa [] 084e4aa62eced42e263f074b45c5d2ecebbb7e93: https://www.semanticscholar.org/paper/084e4aa62eced42e263f074b45c5d2ecebbb7e93[14] 5c4b456af0ee361255c2b0c1c672edde8f6372f3: https://www.semanticscholar.org/paper/5c4b456af0ee361255c2b0c1c672edde8f6372f3[15] 194c357bfb764c4978f022b48adf9afc6741500a: https://www.semanticscholar.org/paper/194c357bfb764c4978f022b48adf9afc6741500a [] 0f6a5a93a8fb159a9368173dfddf0a55e5cd199c: https://www.semanticscholar.org/paper/0f6a5a93a8fb159a9368173dfddf0a55e5cd199c[17] 382d6b786f97a027b20009b80b5d1b74f0f1b035: https://www.semanticscholar.org/paper/382d6b786f97a027b20009b80b5d1b74f0f1b035 [] 18ed8e71214bde560ad9f40496911e085dc6cb54: https://www.semanticscholar.org/paper/18ed8e71214bde560ad9f40496911e085dc6cb54[19] 9f01fec5e53a7c0b8f852a0d99d11acdbed3b423: https://www.semanticscholar.org/paper/9f01fec5e53a7c0b8f852a0d99d11acdbed3b423 [] 69ab3f303b1b7c0e4796f0c4c4893e29800c0f96: https://www.semanticscholar.org/paper/69ab3f303b1b7c0e4796f0c4c4893e29800c0f96[21] e813f240e31d8d5d3ac7e415be530d0d42ed428a: https://www.semanticscholar.org/paper/e813f240e31d8d5d3ac7e415be530d0d42ed428a[22] 6a22ef837e328ed5c4efe0af42a15c13b9d81770: https://www.semanticscholar.org/paper/6a22ef837e328ed5c4efe0af42a15c13b9d81770[23] 1e699b2b059a665a553d914c58fe8ee2fd2852dc: https://www.semanticscholar.org/paper/1e699b2b059a665a553d914c58fe8ee2fd2852dc[24] 8ecf001185a81578fd3e8d55e8a35c7c4a2a8ac3: https://www.semanticscholar.org/paper/8ecf001185a81578fd3e8d55e8a35c7c4a2a8ac3[25] ff11a0603bf9214389a0b1af3864e04a3149d4be: https://www.semanticscholar.org/paper/ff11a0603bf9214389a0b1af3864e04a3149d4be [] 0cd209fbdb521ef1a1b0f9ec3e6596ff602dffb1: https://www.semanticscholar.org/paper/0cd209fbdb521ef1a1b0f9ec3e6596ff602dffb1[27] e3da2294fe911a64a8a30ad8f0f097550798b4ff: https://www.semanticscholar.org/paper/e3da2294fe911a64a8a30ad8f0f097550798b4ff[28] 19a66907371356acf445201f3775ad9d61bbb7f7: https://www.semanticscholar.org/paper/19a66907371356acf445201f3775ad9d61bbb7f7[29] (Not used)

Ibrutinib (PCI-32765)

  • Compound Description: Ibrutinib, also known as PCI-32765, is a potent, orally available inhibitor of Bruton's tyrosine kinase (BTK). [, , , , , , , ] It has demonstrated clinical efficacy in treating B-cell malignancies. [] Ibrutinib exhibits inhibitory activity against FLT3 kinase. []

CHMFL-FLT3-122

  • Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor designed based on the structure of Ibrutinib. [] This compound demonstrates significant selectivity for FLT3 kinase over both BTK and c-Kit kinases, potentially minimizing myelosuppression toxicity. []
  • Relevance: CHMFL-FLT3-122 contains a pyrazolo[3,4-d]pyrimidine core, similar to 3-(2-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine. This structural similarity contributes to its FLT3 kinase inhibitory activity. []

3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

  • Compound Description: This series of compounds was designed and synthesized as RET protein kinase inhibitors. [] Compound 7a, a member of this series, exhibited potent in vitro inhibition of RET kinase and displayed good selectivity against a panel of other kinases. []

1-Tert-Butyl-3-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)

  • Compound Description: PP2 is a Src tyrosine kinase inhibitor. [, ] Studies have shown it can attenuate the development of renal fibrosis. []

1-(Tert-Butyl)-3-(1-Naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1) and 1-(Tert-Butyl)-3-(2-Methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2MB-PP1)

  • Compound Description: These are specific inhibitors of analog-specific protein kinase Cδ (AS PKCδ), engineered for investigating PKCδ functions. []

Properties

CAS Number

2230802-43-2

Product Name

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

3-(2-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C17H13N5O

Molecular Weight

303.325

InChI

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)12-8-4-5-9-13(12)23-11-6-2-1-3-7-11/h1-10H,(H3,18,19,20,21,22)

InChI Key

BZBFTXIUZGGUDI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=C4C(=NC=NC4=NN3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.